1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]
Description
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] (CAS: 338391-75-6) is a synthetic indole derivative featuring a morpholinomethyl group at the 1-position of the indole-2,3-dione core and a 2-chlorophenyl-substituted hydrazone moiety at the 3-position. Its molecular formula is C₁₉H₁₉ClN₄O₂, with a molecular weight of 370.84 g/mol .
Properties
IUPAC Name |
3-[(2-chlorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-15-6-2-3-7-16(15)21-22-18-14-5-1-4-8-17(14)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,25H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHSEBLLUILARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes. Once the indole core is prepared, it undergoes further functionalization to introduce the morpholinomethyl and N-(2-chlorophenyl)hydrazone groups.
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of isatin, including 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone], exhibit significant anticancer properties. A study highlighted the synthesis of various isatin derivatives that demonstrated potent cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling molecules involved in cancer progression .
Antiviral Activity
Isatin derivatives have also been recognized for their antiviral properties. Specifically, compounds based on the isatin structure have shown effectiveness against several viral strains. The hydrazone derivative has been studied for its ability to inhibit viral replication by targeting viral enzymes and disrupting the viral life cycle .
Mechanistic Insights
The biological activities of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes, including carbonic anhydrases and cholinesterases, which are critical in cancer and neurodegenerative diseases .
- Cellular Pathways : It influences multiple cellular pathways associated with apoptosis and cell survival, making it a candidate for further development in cancer therapy.
Study 1: Anticancer Efficacy
A study published in MDPI reported the synthesis of several isatin derivatives, including hydrazones like 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]. These compounds were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency .
Study 2: Antiviral Properties
In another investigation focusing on the antiviral potential of isatin derivatives, it was found that certain compounds could effectively inhibit the replication of viruses such as HIV and HCV. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .
Mechanism of Action
The mechanism of action of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related indole hydrazones, highlighting substituent effects on molecular weight, substituent position, and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] | C₁₉H₁₉ClN₄O₂ | 370.84 | Morpholinomethyl, 2-chlorophenyl | 338391-75-6 |
| 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] | C₁₉H₁₈Cl₂N₄O₂ | 405.28 | Morpholinomethyl, 3,4-dichlorophenyl | 338391-74-5 |
| 1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] | C₂₀H₁₃Cl₂N₃O₂ | 398.25 | Phenyl, 2,5-dichlorophenyl | 303984-76-1 |
| 1-Methylindole-3-carboxaldehyde (2-fluorophenyl) hydrazone | C₁₆H₁₄FN₃O | 267.30 | Methyl, 2-fluorophenyl | — |
| 1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] | C₂₃H₁₄Cl₃F₃N₃O₂ | 547.73 | Trifluoromethylbenzyl, 2,4,6-trichlorophenyl | 303984-82-9 |
Key Observations :
- Morpholinomethyl vs. Alkyl Groups: The morpholinomethyl group increases molecular polarity compared to methyl or ethyl substituents (e.g., in ), improving aqueous solubility .
- Electron-Withdrawing Effects : Fluorine () and trifluoromethyl groups () introduce strong electron-withdrawing effects, altering electronic distribution and reactivity .
Spectral and Physical Properties
Spectroscopic Data
- IR Spectroscopy : The C=N (azomethine) stretch in hydrazones appears near 1580–1600 cm⁻¹ , consistent across analogs (e.g., 1580 cm⁻¹ in and similar compounds) .
- NMR Shifts: The morpholinomethyl group in the target compound produces distinct proton signals at δ ~3.78 ppm (CH₂) and carbons at ~47–50 ppm (morpholine carbons), differing from ethyl or phenyl analogs (e.g., ethyl groups at δ ~1.2–1.5 ppm in ) . The 2-chlorophenyl substituent causes deshielding in aromatic protons (δ ~7.0–8.3 ppm) compared to para-substituted derivatives .
Melting Points and Stability
- In contrast, methyl or ethyl-substituted hydrazones (e.g., : 130–131°C; : 144–212°C) show lower melting points, reflecting reduced intermolecular forces .
Biological Activity
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is a compound belonging to the class of isatin derivatives, which are known for their diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholinomethyl group attached to an indole-2,3-dione core, with a hydrazone linkage to a chlorophenyl moiety. This unique structure contributes to its biological properties.
Anticancer Activity
Research indicates that isatin derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] showed antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the EGFR pathway .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various physiological processes. For instance, studies on isatin Mannich bases have shown potent inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Acetylcholinesterase | Potent inhibition | |
| Butyrylcholinesterase | Significant inhibitory effect | |
| Carbonic Anhydrase | Nanomolar level inhibition |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Similar isatin derivatives have shown promising antibacterial and antifungal activities. For example, a study found that certain Mannich bases exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Antioxidant activity is another area where these compounds show promise. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. Some derivatives have demonstrated remarkable antioxidant capabilities, which may enhance their therapeutic potential .
Case Studies
Several studies have reported the synthesis and evaluation of related compounds:
- Study on Isatin Derivatives : A series of isatin Mannich bases were synthesized and evaluated for their biological activities. The study highlighted their potential as cholinesterase inhibitors, which could lead to new treatments for Alzheimer's disease .
- Antiproliferative Activity : Research focused on novel morpholinosulfonyl isatins indicated significant antiproliferative effects against cancer cell lines, with molecular docking studies supporting their mechanism of action targeting EGFR .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]?
Methodological Answer: The compound can be synthesized via hydrazone formation followed by functionalization. A validated approach involves:
- Step 1: Condensation of 1H-indole-2,3-dione with 2-chlorophenylhydrazine in methanol under reflux (2–3 hours, 60–70°C) to form the hydrazone intermediate .
- Step 2: Morpholinomethylation using morpholine and formaldehyde under acidic or neutral conditions (e.g., acetic acid, 80°C, 4–6 hours).
- Key Parameter Optimization: Reaction efficiency depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazone to morpholine) and solvent polarity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the morpholine ring (δ 2.5–3.5 ppm for N-CH2 groups), indole-dione backbone (δ 6.5–8.0 ppm for aromatic protons), and hydrazone NH (δ 10–12 ppm) .
- X-ray Crystallography: Resolve molecular geometry, particularly the planarity of the hydrazone moiety and dihedral angles between aromatic rings .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of morpholine or chlorophenyl groups) .
Q. How can solubility challenges in polar solvents be addressed during purification?
Methodological Answer:
- Solvent Selection: Use mixed-solvent systems (e.g., DCM:MeOH 9:1) for recrystallization.
- Chromatography: Employ silica gel columns with gradient elution (hexane → ethyl acetate) to separate polar byproducts .
- Additives: Introduce 0.1% triethylamine in mobile phases to suppress tailing caused by residual hydrazine .
Q. What are the key stability considerations for this compound under ambient conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the hydrazone bond.
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the morpholine methylene group.
- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (>150°C) .
Advanced Research Questions
Q. How can contradictory data between NMR and X-ray crystallography be resolved?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- Dynamic Effects: Analyze variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of the chlorophenyl group) .
- Supplementary Techniques: Use IR spectroscopy to confirm hydrogen bonding (e.g., NH∙∙∙O=C interactions) that may influence crystallographic packing .
Q. What experimental design strategies optimize reaction yield and purity?
Methodological Answer:
Q. How does the morpholine moiety influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The morpholine’s N-CH2 groups may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigate by using bulky ligands (XPhos) or microwave-assisted heating .
- Electronic Effects: The electron-rich morpholine can activate adjacent positions for electrophilic substitution (e.g., nitration at the indole C5 position) .
Q. What computational methods predict the compound’s bioactivity or binding affinity?
Methodological Answer:
Q. How can contradictory cytotoxicity results in cell-based assays be addressed?
Methodological Answer:
- Dose-Response Curves: Test concentrations across 5-log units (1 nM–100 µM) to identify off-target effects.
- Metabolic Interference: Use Seahorse assays to rule out mitochondrial toxicity (e.g., uncoupling effects similar to CCCP ).
- Proteomic Profiling: Compare protein expression changes via LC-MS/MS to isolate mechanism-specific pathways .
Q. What strategies validate the compound’s role in inhibiting enzymatic activity?
Methodological Answer:
- Enzyme Kinetics: Measure IC50 values under varied substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, ΔS) to confirm direct interaction .
- Mutagenesis Studies: Modify active-site residues (e.g., Ser → Ala) to test hydrogen-bond dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
